2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
Overview
Description
“2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate” is an amine-reactive ester . It has been used to coat carbon nanotube-based biosensors for the capture of antibodies and proteins .
Synthesis Analysis
While specific synthesis methods for “2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate” were not found, similar compounds have been synthesized through coupling reactions of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent .Molecular Structure Analysis
The molecular formula of “2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate” is C24H19NO4 . The InChI code is InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate” is 385.4 g/mol . It has a λmax at 234, 243, 265, 276, 326, 342 nm . The compound is a solid at room temperature .Scientific Research Applications
Spin-Transition Properties
One study focused on the spin-transition properties of pyrene-decorated 2,6-bispyrazolylpyridine based Fe(II) complexes. The researchers found that the nature of pyrene substitution significantly influenced the spin-transition behavior of these complexes. In one compound, the high spin state was blocked due to intermolecular π-π stacking, whereas in others, flexible chains allowed for reversible spin transitions. This indicates potential applications in materials science and molecular electronics (González-Prieto et al., 2011).
Optical Gating of Synthetic Ion Channels
Another study demonstrated the use of a related compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, for optical gating in nanofluidic devices. The researchers showed that this compound could control the transport of ionic species in aqueous solutions through synthetic ion channels when exposed to UV light. This has implications for controlled release, sensing, and information processing applications (Ali et al., 2012).
Photophysical Properties
The aggregation properties of a similar compound, 4-(1-pyrene)butanoate, were quantitatively studied in aqueous media. This research explored both ground and excited-state aggregation, revealing significant insights into the compound's photophysical behavior. Such studies are crucial for developing advanced materials with specific optical properties (Jones & Vullev, 2001).
Electrochemical Fabrication
The electrochemical characterization and polymerization of pyrrole–pyrene led to the creation of a fluorescent polypyrrole film. This study provides valuable insights into the development of novel materials with potential applications in electronics and sensing technologies (Ding et al., 2008).
Drug Delivery Applications
Research has also been conducted on the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages for drug delivery purposes. This study demonstrates the potential of using such compounds in targeted cancer therapy, highlighting the versatility of 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate derivatives in biomedical applications (Mattsson et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNMDCCMCLUHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150902 | |
Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate | |
CAS RN |
114932-60-4 | |
Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrenebutyric acid N-hydroxysuccinimide ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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